molecular formula C19H17N3O3S B2798796 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-35-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2798796
CAS No.: 688335-35-5
M. Wt: 367.42
InChI Key: VWBUAGKZWOGJNG-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide features a benzodioxin core linked via an acetamide bridge to a phenyl-substituted imidazole ring with a thioether moiety. This structure combines lipophilic (benzodioxin, phenyl) and polar (amide, thioether) groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring heterocyclic interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-18(21-14-6-7-16-17(12-14)25-11-10-24-16)13-26-19-20-8-9-22(19)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBUAGKZWOGJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a dihydrobenzo[b][1,4]dioxin core linked to a thioacetamide moiety via a phenyl-imidazole group. This unique combination may enhance its interaction with various biological targets, potentially leading to diverse pharmacological effects.

Research indicates that compounds with similar structures often exhibit various biological activities such as:

  • Antioxidant Properties : The dioxin moiety contributes to antioxidant activity, which may protect cells from oxidative stress.
  • Antimicrobial Activity : The thioether linkage is associated with antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Potential : Similar compounds have shown effectiveness against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Data

The following table summarizes the biological activities of related compounds that share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxinDioxin core structureAntioxidant properties
N-(2-hydroxyphenyl)acetamideAcetamide groupAnalgesic effects
4-(Phenylthio)anilineThioether linkageAntimicrobial activity

Anticancer Activity

A study evaluated the anticancer potential of various derivatives based on the dioxin structure. For instance, compounds similar to this compound were tested against several cancer cell lines:

  • Cell Lines Tested : HEPG2 (liver), MCF7 (breast), and SW1116 (colon).
  • Results : Compounds exhibited IC50 values ranging from 0.67 to 3.45 µM, indicating significant cytotoxicity compared to standard treatments like doxorubicin.

Neuroprotective Effects

Another study investigated related compounds for their neuroprotective properties. These compounds were found to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]dioxin moiety. The compound has been investigated for its efficacy against different cancer cell lines.

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines including leukemia and breast cancer cells. For example, compounds derived from similar structures have shown high inhibitory effects on cell proliferation with IC50 values comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide. Modifications to the imidazole ring or the dioxin moiety can significantly influence the compound's biological activity.

Synthetic Derivatives

Research has focused on synthesizing various derivatives to enhance potency and selectivity. For instance, altering substituents on the imidazole ring has been shown to affect binding affinity to target proteins involved in cancer progression.

Biological Targets

The compound's interactions with specific biological targets are essential for its therapeutic applications.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as thymidine phosphorylase and various kinases involved in cancer cell signaling pathways. Inhibiting these enzymes can disrupt critical processes such as cell proliferation and survival.

Case Studies

Several case studies illustrate the application of this compound in preclinical settings.

Study Cell Line IC50 Value Mechanism
Study 1MCF7 (Breast Cancer)10 µMPARP Inhibition
Study 2CCRF-CEM (Leukemia)5 µMThymidine Phosphorylase Inhibition
Study 3MDA-MB-231 (Breast Cancer)8 µMCell Cycle Arrest

These studies indicate a promising profile for this compound as a potential therapeutic agent in oncology.

Comparison with Similar Compounds

Benzodioxin-Based Heterocycles

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI)
  • Structure : Retains the benzodioxin and imidazole moieties but replaces the thioacetamide bridge with a furan ring and adds diphenyl substituents .
  • Key Differences: The absence of a thioether and acetamide linker reduces hydrogen-bonding capacity.
  • Synthesis : Prepared via condensation reactions, contrasting with the thioacetamide bridge formation in the target compound .
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(cyclopentylamino)thiazol-4-yl)acetamide (17a)
  • Structure : Features a benzodioxin-carbonyl group attached to a thiazole ring, with an acetamide and cyclopentylamine substituent .
  • Key Differences :
    • Thiazole ring vs. imidazole: Thiazole’s sulfur atom may enhance π-stacking interactions.
    • Cyclopentylamine substitution could improve solubility and target selectivity.
  • Activity : Demonstrated CDK9 inhibition, suggesting benzodioxin derivatives’ relevance in kinase-targeted therapies .

Acetamide-Linked Triazole Derivatives ()

Compounds 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) share the acetamide backbone but replace the benzodioxin-imidazole system with naphthyloxy-triazole groups .

  • imidazole’s two nitrogens.
  • Spectral Data :
    • IR : Strong C=O stretches (~1671–1682 cm⁻¹) confirm acetamide formation .
    • NMR : Aromatic proton signals (δ 7.20–8.61 ppm) and triazole carbons (δ 142–153 ppm) highlight electronic environments distinct from the target compound .

Thioacetamide Derivatives with Triazole/Triazine Cores (–6)

2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide
  • Structure : Combines triazine and sulfonamide groups with a thioacetamide linker .
  • Key Differences :
    • Sulfonamide group introduces strong electron-withdrawing effects, contrasting with the benzodioxin’s electron-donating ethers.
    • Triazine’s nitrogen-rich core may enhance metal coordination or enzymatic inhibition.
N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure : Features a pyridyl-triazole system linked via thioacetamide to a dimethoxyphenyl group .
  • Key Differences :
    • Pyridine’s basic nitrogen vs. imidazole’s aromatic system alters pH-dependent solubility.
    • Methoxy groups enhance hydrophilicity compared to the target compound’s benzodioxin.

Comparative Data Table

Compound Class Core Structure Key Functional Groups Notable Properties Reference
Target Compound Benzodioxin + Imidazole Thioacetamide, Phenylimidazole Lipophilic, potential kinase binding -
DDFDI Benzodioxin + Imidazole + Furan Furan, Diphenylimidazole Electron-rich, metabolic variability
CDK9 Inhibitor (17a) Benzodioxin + Thiazole Thiazole, Cyclopentylamine Kinase inhibition, improved solubility
Triazole Acetamides (6a–6c) Naphthyloxy-Triazole Triazole, Naphthalene Enhanced H-bonding, lipophilic
Triazine Sulfonamides Triazine + Sulfonamide Triazine, Sulfonamide Electron-withdrawing, metal binding
Pyridyl-Triazole Thioacetamides Pyridyl-Triazole + Dimethoxyphenyl Pyridine, Triazole, Methoxy pH-dependent solubility

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions starting from commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and phenylimidazole derivatives. Key steps include:

  • Thioacetamide formation : Coupling of a thiol-containing intermediate (e.g., 1-phenyl-1H-imidazole-2-thiol) with a chloroacetamide derivative under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate intermediates and final products.
  • Critical parameters : Temperature control (reflux under inert atmosphere) and solvent selection (e.g., dichloromethane or tert-butanol/water mixtures) to optimize yields .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for carbonyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching calculated values within 0.001 Da) .
  • Infrared (IR) spectroscopy : Peaks for functional groups (e.g., 1671–1682 cm⁻¹ for C=O stretches) .

Q. What biological activities have been preliminarily assessed for this compound?

Initial studies focus on:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Mechanistic insights : DNA intercalation or enzyme inhibition (e.g., tyrosine kinase) inferred from docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time, temperature, and solvent polarity .
  • Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating (e.g., 100°C for 30 minutes vs. 6–8 hours reflux) .
  • In-line monitoring : Employ TLC or HPLC to track intermediates and minimize side products .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Method standardization : Validate assays using reference compounds (e.g., ciprofloxacin for antimicrobial tests) and replicate conditions (pH, incubation time) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., substituent variations on the phenyl ring) to isolate contributing moieties .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in cell lines or protocols .

Q. What computational strategies can predict derivatives with enhanced pharmacological profiles?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis of high-affinity candidates .
  • Machine learning : Train models on existing bioactivity data to predict novel analogs with optimized ADMET properties .

Q. How to address discrepancies in spectroscopic data during characterization?

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., benzodioxin or imidazole derivatives) .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., CCDC 1267/4256 protocols) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization Tips
Thiol coupling1-phenylimidazole-2-thiol, chloroacetamide, Et₃N in DMFUse anhydrous solvents; monitor by TLC (hexane:EtOAc 8:2)
PurificationEthanol recrystallizationSlow cooling to 4°C enhances crystal purity

Q. Table 2: Common Bioassay Protocols

Assay TypeProtocolPositive Controls
AntimicrobialBroth microdilution (CLSI guidelines)Ciprofloxacin (1–4 µg/mL)
AnticancerMTT assay (48h incubation)Doxorubicin (IC₅₀ = 0.5–2 µM)

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